Trp-Phe

Vue d'ensemble

Description

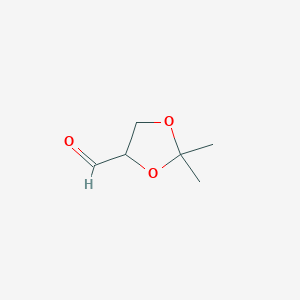

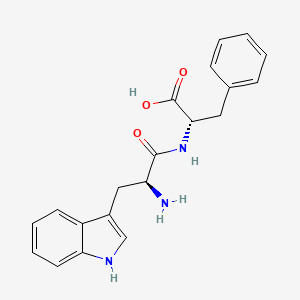

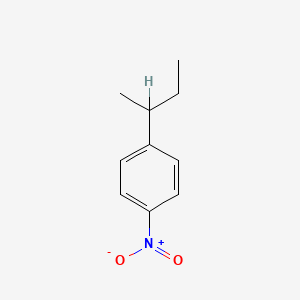

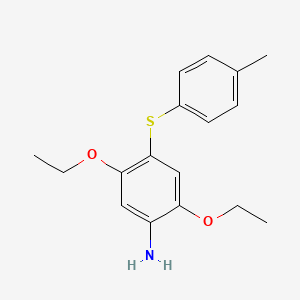

Tryptophan-Phenylalanine (Trp-Phe) is a dipeptide molecule. Tryptophan (Trp) is the largest of all twenty amino acids in the translational toolbox. Its side chain is indole, which is aromatic with a binuclear ring structure, whereas those of Phe, Tyr, and His are single-ring aromatics . This compound has been used as an antimicrobial agent for surface rupturing and killing purposes .

Molecular Structure Analysis

The molecular structure of this compound involves the unique structures of both Trp and Phe. Trp has an indole side chain, which is aromatic with a binuclear ring structure . The indole ring of Trp absorbs strongly in the near-ultraviolet wavelength of the spectrum, with an absorption maximum at 280 nm .

Physical And Chemical Properties Analysis

This compound, like other dipeptides, would have properties influenced by its constituent amino acids. Trp is the largest of all twenty amino acids and has a unique indole side chain. It is aromatic with a binuclear ring structure, whereas Phe, Tyr, and His are single-ring aromatics .

Applications De Recherche Scientifique

Amélioration des composés anticancéreux dans les semis de brocoli

Trp-Phe : a montré qu'il améliorait considérablement la formation de composés anticancéreux dans les semis de brocoli. L'application de tryptophane et de méthionine dans les semis de brocoli augmente la teneur en glucosinolates, qui sont les précurseurs du sulforaphane et de l'indole-3-carbinol . Ces composés possèdent de puissantes propriétés de prévention du cancer. L'étude a révélé que cette application non seulement augmentait le contenu en glucoraphanine de 2,37 fois et le contenu en glucobrassicine de 3,01 fois, mais aussi résultait en une augmentation de 1,99 fois du sulforaphane et de 3,05 fois de l'indole-3-carbinol .

Promotion de la biosynthèse des flavonoïdes

This compound : joue un rôle dans la biosynthèse des flavonoïdes. Les flavonoïdes sont dérivés de la phénylalanine (Phe), qui partage un précurseur commun, le chorismate, avec le tryptophane (Trp). L'augmentation de l'apport de Trp peut réduire la consommation de chorismate, favorisant ainsi la biosynthèse de Phe et facilitant la production de flavonoïdes .

Propriétés biologiques et métabolisme uniques

Le caractère unique du tryptophane en biologie est bien documenté, avec sa voie de biosynthèse complexe et son rôle stratégique dans la structure des protéinesThis compound, en tant que dipeptide, hérite de ces propriétés et interactions uniques, qui peuvent être exploitées dans diverses études biologiques et métaboliques .

Applications antimicrobiennes

This compound : a été utilisé comme agent antimicrobien contre les souches d'E. coli. La molécule de dipeptide, avec le tryptophane comme matériau principal, est utilisée pour la rupture de surface et la destruction . Cette application est particulièrement pertinente dans le développement de nouveaux traitements et revêtements antimicrobiens.

Rôle nutritionnel dans l'alimentation

Le tryptophane est un acide aminé essentiel qui joue un rôle nutritionnel important dans l'alimentation des mammifères. Le dipeptide This compound pourrait être étudié pour ses avantages potentiels dans les compléments alimentaires et la fortification des aliments, compte tenu de l'importance des deux acides aminés pour la santé humaine .

Analyse de la structure et de la fonction des protéines

En raison de la nature aromatique et hydrophobe du tryptophane, This compound peut être utilisé pour étudier les interactions protéine-protéine, le repliement des protéines et leur fonction. Ses propriétés d'absorption uniques en font un outil précieux dans les études spectroscopiques des protéines .

Safety and Hazards

Orientations Futures

Trp-Phe has shown potential in antibacterial treatments against different kinds of pathogenic bacteria . The capability of self-assembled fluorescence behavior of Zn-coordinated dipeptide molecules and higher hydrophobicity against bacterial cell wall will perform as antimicrobial fluorescent agents . This suggests potential future directions in the development of new antimicrobial agents and treatments.

Mécanisme D'action

Target of Action

Tryptophan-Phenylalanine (Trp-Phe) is a dipeptide molecule that primarily targets bacterial cell membranes . It has been used as an antimicrobial agent against Escherichia coli strains, where it acts by rupturing the surface of the bacterial cells . This compound dipeptides are localized cationic nanomaterials having strong target specificity and efficiently interact with the cell membrane of the microbe .

Mode of Action

The mode of action of Tryptophan-Phenylalanine involves interaction with its targets leading to significant changes. This compound exhibits antifeedant, larvicidal, and pupicidal action against Helicoverpa armigera in a dose-dependent manner . The lethal dose for 50% of the group (LD50) and LD90 values for larvicidal effect were 619 and 2750 ppm, respectively .

Biochemical Pathways

Tryptophan, one of the components of this compound, is an essential amino acid catabolized by complex metabolic pathways . Several of the resulting Tryptophan metabolites are bioactive and play central roles in physiology and pathophysiology . These metabolites are mutually regulated by the gut microbiota and intestine to maintain intestinal homeostasis and symbiosis under steady state conditions and during the immune response to pathogens and xenotoxins .

Pharmacokinetics

It’s worth noting that the metabolic stability of peptide-based compounds like this compound is a critical factor influencing their pharmacokinetic properties .

Result of Action

The result of Tryptophan-Phenylalanine’s action is the disruption of bacterial cell membranes, leading to their death . In addition, this compound has shown significant antifeedant, larvicidal, and pupicidal effects against Helicoverpa armigera .

Action Environment

The action of Tryptophan-Phenylalanine can be influenced by environmental factors. For instance, the presence of metallic cations, such as Zn(II), can enhance the antimicrobial activity of this compound . Furthermore, the physiological environment, including the presence of gut microbiota, can influence the metabolism of Tryptophan, one of the components of this compound .

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c21-16(11-14-12-22-17-9-5-4-8-15(14)17)19(24)23-18(20(25)26)10-13-6-2-1-3-7-13/h1-9,12,16,18,22H,10-11,21H2,(H,23,24)(H,25,26)/t16-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMMPMHKLUUZKAZ-WMZOPIPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6686-02-8 | |

| Record name | Tryptophylphenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6686-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the basic structure of Trp-Phe?

A1: this compound is a dipeptide composed of two amino acids, Tryptophan (Trp) and Phenylalanine (Phe), linked by a peptide bond.

Q2: Does the chirality of the amino acids in this compound impact its activity?

A2: Yes, the chirality significantly influences the biological activity. For example, Ac-D-Trp-Phe-GlyNH2 demonstrated notable affinity for the μ-opioid receptor, and introducing substituents on the indole ring of D-Trp further modulated its receptor binding and antinociceptive effects. []

Q3: How does modifying the this compound structure with groups like Boc affect its activity?

A3: Adding a tert-butyloxycarbonyl (Boc) group to the N-terminal end of this compound, as in Boc-Trp-Phe-NH2, has been explored in the context of cholecystokinin (CCK) receptor binding. While modifications to the basic this compound structure generally reduced affinity, the Boc-protected dipeptide still displayed micromolar affinity for CCK receptors. []

Q4: How does this compound interact with the μ-opioid receptor?

A4: While a comprehensive model remains elusive, research suggests that Ac-D-Trp-Phe-GlyNH2, despite lacking a protonable nitrogen, acts as an agonist at the μ-opioid receptor. This highlights the dipeptide as a minimal recognition motif for this receptor. []

Q5: What is the role of the this compound sequence in NK-2 receptor antagonists?

A5: The this compound sequence is crucial for the activity of various NK-2 receptor antagonists. Cyclic pseudopeptides containing this sequence, like cyclo(Leu ψ[CH2NH]Xaa-Gln-Trp-Phe-βAla), exhibit potent antagonist activity, which is influenced by the lipophilicity of the Xaa side chain. []

Q6: How do this compound-containing peptides interact with the Ghrelin receptor?

A6: Peptide mimetics based on the D-Trp-Phe-D-Trp (wFw) core, like wFw-Isn-NH2, have shown unique interactions with the Ghrelin receptor. While acting as potent agonists at the Gαq and ERK1/2 pathways, they surprisingly lack activity at the serum response element, indicating a functionally biased agonism. []

Q7: How does the length of the spacer between this compound and a fluorophore impact NK2 receptor binding?

A7: Studies investigating fluorescent ligands for the NK2 receptor, designed by modifying a heptapeptide antagonist with this compound, revealed that varying the spacer length between the peptide and the fluorophore (NBD or fluorescein) significantly impacted binding affinity. Optimal activity was achieved with specific spacer lengths. []

Q8: What is the effect of incorporating D-amino acids into this compound-containing peptides?

A8: Introducing D-amino acids can drastically alter the activity of this compound peptides. For instance, replacing L-Trp with D-Trp in a tripeptide fragment of a substance P antagonist significantly enhanced its ability to block substance P binding in the guinea pig lung membrane. []

Q9: What are the potential therapeutic applications of this compound-containing peptides?

A9: Research suggests potential applications in various areas:

- Analgesia: this compound derivatives, particularly those containing D-amino acids, exhibit antinociceptive effects and hold promise as novel analgesics. []

- Cancer Therapy: Some this compound-containing peptide derivatives demonstrated the ability to reverse multidrug resistance in cancer cells, suggesting potential in chemotherapy. []

Q10: Can this compound derivatives be used to study biological processes?

A10: Yes, fluorescently labeled this compound-containing peptides have proven valuable for studying the neurokinin NK2 receptor. These probes enable the detection of receptor expression via flow cytometry and facilitate investigations into ligand-receptor interactions using fluorescence microscopy and spectrofluorimetry. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B1583711.png)